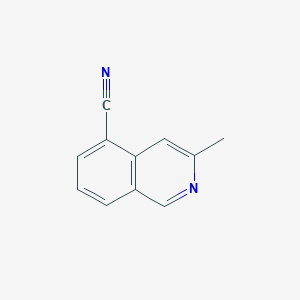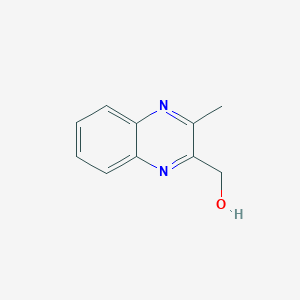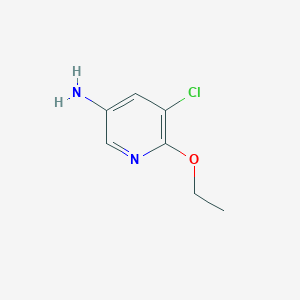
5-Chloro-6-ethoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-ethoxypyridin-3-amine: is a chemical compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, an ethoxy group at the 6th position, and an amine group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-ethoxypyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Chlorination: Introduction of the chlorine atom at the 5th position can be achieved through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group is introduced at the 6th position via nucleophilic substitution, often using ethyl alcohol in the presence of a base like sodium ethoxide.
Amination: The amine group is introduced at the 3rd position through nucleophilic substitution, typically using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-6-ethoxypyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its reduced forms.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, ammonia, thionyl chloride.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Chloro-6-ethoxypyridin-3-amine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the design of enzyme inhibitors and receptor modulators.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
5-Chloro-6-methoxypyridin-3-amine: Similar structure with a methoxy group instead of an ethoxy group.
5-Chloro-6-ethoxypyridin-2-amine: Similar structure with the amine group at the 2nd position.
5-Bromo-6-ethoxypyridin-3-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 5-Chloro-6-ethoxypyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 6th position and the amine group at the 3rd position allows for unique interactions and reactivity compared to its analogs.
Properties
CAS No. |
1354225-46-9 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
5-chloro-6-ethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2,9H2,1H3 |
InChI Key |
QUSZOLWIWXUWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


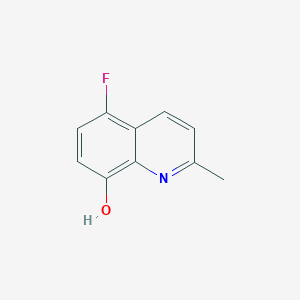
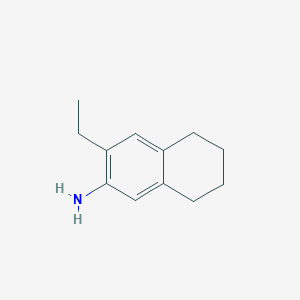
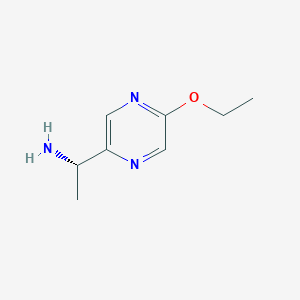
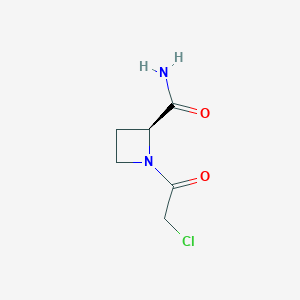

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
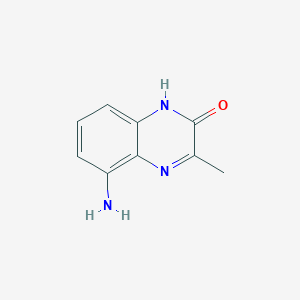
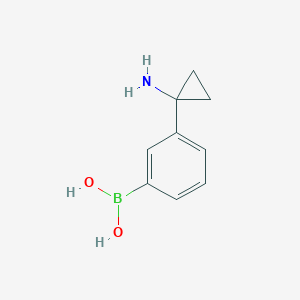

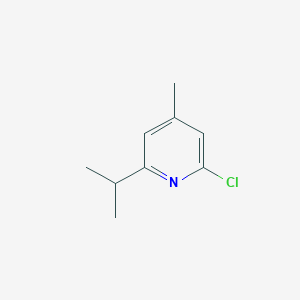
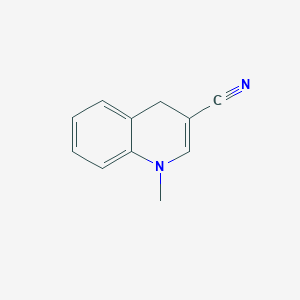
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
